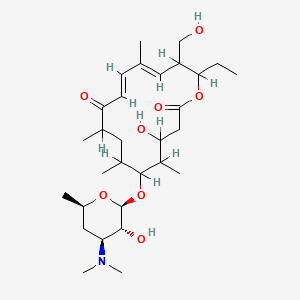
19-Deformyl-5-O-desosaminyl tylonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Deformyl-5-O-desosaminyl tylonide, also known as this compound, is a useful research compound. Its molecular formula is C30H51NO8 and its molecular weight is 553.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
19-Deformyl-5-O-desosaminyl tylonide has demonstrated potent antibacterial activity against various Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides.
Case Studies and Research Findings
- A study conducted by Asaka et al. (1993) highlighted the compound's effectiveness against Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant strains .
- Another investigation into the bioconversion of this compound revealed its transformation into other bioactive compounds, further emphasizing its versatility in pharmaceutical applications .
Bioconversion and Derivative Synthesis
The ability to bioconvert this compound into other derivatives has opened avenues for synthesizing new antibiotics with enhanced efficacy or reduced side effects.
Bioconversion Studies
- Research indicated that using specific microbial strains, such as Micromonospora, can effectively convert this compound into more potent derivatives like 19-deformyl-4'-deoxydesmycosin . This bioconversion process was noted to be concentration-dependent, with low concentrations facilitating complete conversion.
Potential in Veterinary Medicine
Due to its antibacterial properties, this compound is being explored for use in veterinary medicine, particularly in treating infections in livestock that may not respond well to conventional antibiotics.
Veterinary Applications
- The compound's safety profile and effectiveness against common pathogens in animals make it a candidate for inclusion in veterinary formulations aimed at reducing antibiotic resistance in agricultural settings.
Propiedades
Número CAS |
86131-94-4 |
|---|---|
Fórmula molecular |
C30H51NO8 |
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(11E,13Z)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C30H51NO8/c1-9-26-22(16-32)12-17(2)10-11-24(33)18(3)13-19(4)29(21(6)25(34)15-27(35)38-26)39-30-28(36)23(31(7)8)14-20(5)37-30/h10-12,18-23,25-26,28-30,32,34,36H,9,13-16H2,1-8H3/b11-10+,17-12-/t18?,19?,20-,21?,22?,23+,25?,26?,28-,29?,30+/m1/s1 |
Clave InChI |
HRTZUWRKGGQZSS-RDVDJGERSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |
SMILES isomérico |
CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)/C)CO |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |
Sinónimos |
19-deformyl-5-O-desosaminyl tylonide 19-DFDAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















